molecular formula C7H18ClN3O2S B13496296 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride

Cat. No.: B13496296
M. Wt: 243.76 g/mol
InChI Key: QRQNMPAJKRHNSP-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring, an aminomethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylpyrrolidine with formaldehyde and a sulfonamide derivative. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: A compound with similar aminomethyl functionality but different structural features.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring structure, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

Uniqueness

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminomethyl and sulfonamide groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H18ClN3O2S

Molecular Weight

243.76 g/mol

IUPAC Name

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide;hydrochloride

InChI

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(10)6-8;/h7H,3-6,8H2,1-2H3;1H

InChI Key

QRQNMPAJKRHNSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC1CN.Cl

Origin of Product

United States

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